molecular formula C21H25N3O4S B3017463 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2034311-16-3

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B3017463
CAS RN: 2034311-16-3
M. Wt: 415.51
InChI Key: YIZMXVKJOGVSMR-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications

Derivatization in Analytical Chemistry

Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Aldehydes Analysis : Benzofurazan derivatives, including those structurally related to "N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide", have been synthesized for the derivatization of carboxylic acids and aldehydes in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). These reagents react with target molecules under mild conditions, improving the detection limits and specificity of the analysis. The results indicate the suitability of these reagents for enhancing analytical methods in biomedical research and environmental monitoring (Santa et al., 2008) (Santa et al., 2009).

Material Science

Synthesis and Characterization of Aromatic Polymers with Long Alkyl Side Chains : Research has explored the synthesis of aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings and long alkyl side chains. These materials, incorporating elements structurally akin to "this compound", exhibit enhanced solubility and thermal stability, making them candidates for advanced material applications (Lin et al., 1990).

Corrosion Inhibition

Benzothiazole Derivatives as Corrosion Inhibitors : Studies on benzothiazole derivatives, which share functional similarities with "this compound", have demonstrated their efficacy as corrosion inhibitors for carbon steel in acidic environments. These inhibitors showcase a balance between hydrophobic and electron-donating properties, providing insights into the design of more effective corrosion protection agents (Hu et al., 2016).

Antimicrobial and Antioxidant Properties

Phenolic Esters and Amides of Quinoline Carboxylic Acid : A series of compounds, including phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, have been synthesized and evaluated for their in vitro antioxidant and antibacterial activities. These compounds exhibit significant chelating abilities and free radical scavenging activities, suggesting potential applications in pharmaceutical and food industries (Shankerrao et al., 2013).

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, blocking receptor binding, or interfering with cellular processes . The specific mode of action would depend on the particular target and the structural features of the compound.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial cell wall synthesis (in the case of antibacterial activity), and viral replication (in the case of antiviral activity) .

Pharmacokinetics

It is noted that improved bioavailability is a target achieved with most of the more recent compounds . This suggests that the compound may have been designed or modified to enhance its absorption into the body, distribution to the site of action, and metabolic stability, while ensuring its effective excretion.

Result of Action

Given its potential anti-tumor, antibacterial, anti-oxidative, and antiviral activities , the compound could induce cell death in cancer cells, inhibit bacterial growth, reduce oxidative stress, or prevent viral replication.

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-23(2)18(20-13-16-7-5-6-8-19(16)28-20)14-22-21(25)15-9-11-17(12-10-15)29(26,27)24(3)4/h5-13,18H,14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZMXVKJOGVSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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